N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETPTA , is a complex organic compound. Its chemical structure comprises an acetamide group linked to a triazole ring, which in turn is connected to a phenyl ring substituted with various functional groups. ETPTA exhibits interesting pharmacological properties and has found applications in diverse fields.
Preparation Methods
Synthetic Routes::
Synthesis via Triazole Formation:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: ETPTA can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the triazole ring may yield corresponding amines.
Substitution: ETPTA can participate in nucleophilic substitution reactions at the acetamide carbon.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH) or alkoxides (e.g., NaOMe).
- Oxidation: Sulfoxides or sulfones.
- Reduction: Amines derived from the triazole ring.
- Substitution: Various derivatives with modified substituents.
Scientific Research Applications
ETPTA has been investigated for:
Antifungal Properties: Due to its triazole moiety, it exhibits antifungal activity against certain pathogens.
Metal Chelation: The sulfur atom can chelate metal ions, making it useful in metal coordination chemistry.
Biological Studies: ETPTA derivatives have been explored as potential enzyme inhibitors.
Drug Development: Researchers are studying its potential as a scaffold for novel drug candidates.
Mechanism of Action
Target: ETPTA likely interacts with enzymes or receptors due to its structural features.
Pathways: Further studies are needed to elucidate specific pathways affected by ETPTA.
Comparison with Similar Compounds
ETPTA stands out for its unique combination of triazole, phenyl, and acetamide functionalities. Similar compounds include other triazole-based derivatives like fluconazole and voriconazole, but ETPTA’s distinct structure sets it apart.
Properties
Molecular Formula |
C24H23N5OS |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N5OS/c1-3-18-6-4-5-7-21(18)26-22(30)16-31-24-28-27-23(19-12-14-25-15-13-19)29(24)20-10-8-17(2)9-11-20/h4-15H,3,16H2,1-2H3,(H,26,30) |
InChI Key |
TVIOINLZFPPPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.